Anandamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

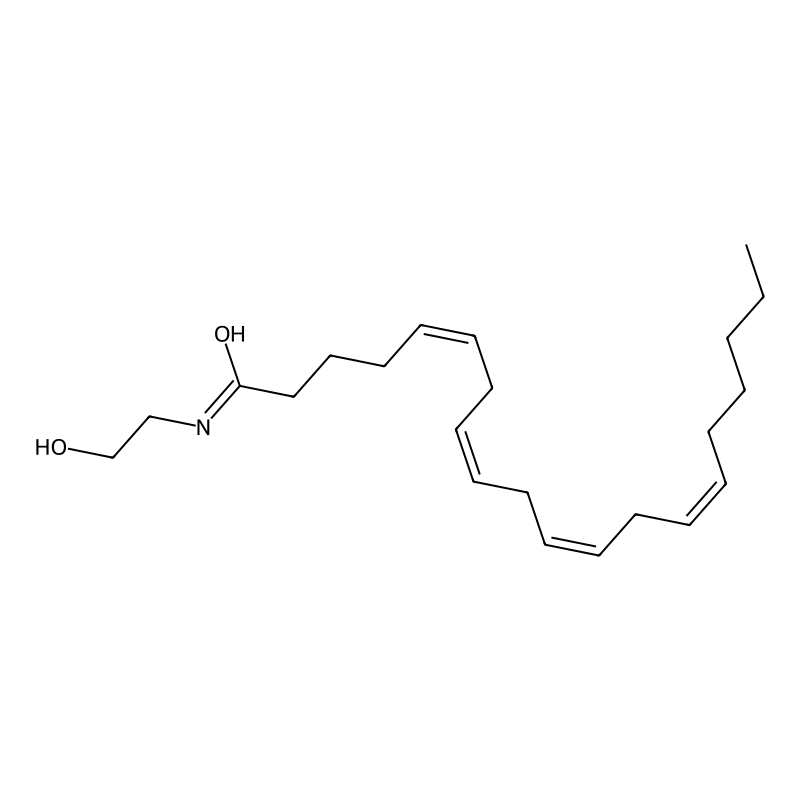

Anandamide, scientifically known as N-arachidonoylethanolamine, is a lipid-based neurotransmitter and one of the primary endocannabinoids in the human body. Discovered in 1992 by Raphael Mechoulam and colleagues, it derives its name from the Sanskrit word "ananda," which means "bliss" or "joy" . Anandamide plays a crucial role in the endocannabinoid system by binding to cannabinoid receptors, particularly the CB1 receptor, similar to the psychoactive compound tetrahydrocannabinol found in cannabis .

AEA binds to cannabinoid receptors, particularly CB1 and CB2 receptors, located throughout the body, including the brain, nervous system, and immune system [, ]. This binding triggers various cellular signaling pathways, influencing functions like pain perception, mood regulation, memory, and appetite [, ].

For example, AEA binding to CB1 receptors in the brain can inhibit neurotransmitter release, leading to psychoactive effects like relaxation and euphoria []. It can also activate CB2 receptors in immune cells, modulating inflammation [].

A Ligand for Cannabinoid Receptors

One of the main areas of scientific research on AEA focuses on its interaction with cannabinoid receptors. These are protein receptors found on the surface of cells, particularly in the nervous system, that bind to cannabinoids and trigger cellular responses. AEA has been shown to bind to both CB1 and CB2 receptors, albeit with different affinities. CB1 receptors are highly concentrated in the brain regions involved in mood, memory, and movement, while CB2 receptors are more prevalent in the immune system []. This binding suggests that AEA may play a role in regulating various functions mediated by the endocannabinoid system.

Potential Roles in the Nervous System

Due to its interaction with cannabinoid receptors in the brain, AEA is being investigated for its potential involvement in various neurological processes. Studies have explored its role in memory, learning, pain perception, and mood regulation []. For instance, research suggests that AEA levels may be elevated during pleasurable activities, potentially contributing to feelings of reward and motivation []. Additionally, AEA dysfunction is being investigated in the context of neurological disorders like Alzheimer's disease and Parkinson's disease [].

Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine through enzymatic reactions involving N-acyltransferase and N-acyl-phosphatidylethanolamine-specific phospholipase D . The degradation of anandamide primarily occurs via fatty acid amide hydrolase, which hydrolyzes it into arachidonic acid and ethanolamine. Additionally, anandamide can undergo oxidation by cyclooxygenases and lipoxygenases, resulting in various bioactive metabolites .

Key Reactions- Synthesis:

- N-arachidonoyl phosphatidylethanolamine → Anandamide + Phosphatidic Acid

- Degradation:

- Anandamide → Arachidonic Acid + Ethanolamine (via fatty acid amide hydrolase)

- Oxidation:

- Anandamide → Hydroxy-anandamides (via lipoxygenase)

- N-arachidonoyl phosphatidylethanolamine → Anandamide + Phosphatidic Acid

- Anandamide → Arachidonic Acid + Ethanolamine (via fatty acid amide hydrolase)

- Anandamide → Hydroxy-anandamides (via lipoxygenase)

Anandamide is involved in numerous physiological processes, including pain modulation, appetite regulation, mood enhancement, and memory function. It acts as an agonist for cannabinoid receptors, influencing neurotransmitter release and neuronal excitability . The compound also interacts with other receptors such as transient receptor potential vanilloid type 1, contributing to its analgesic properties .

Effects on the Body- Pain Relief: Modulates pain perception through cannabinoid receptor activation.

- Mood Enhancement: Associated with feelings of pleasure and reward.

- Appetite Regulation: Influences feeding behavior and energy balance.

Anandamide is synthesized endogenously through several pathways:

- From Phospholipid Precursors: The primary route involves the conversion of N-arachidonoyl phosphatidylethanolamine by specific enzymes.

- Enzymatic Pathways: Key enzymes include N-acyltransferase and N-acyl-phosphatidylethanolamine-specific phospholipase D .

- Dietary Influence: Arachidonic acid intake can affect anandamide levels; a high-fat diet has been shown to increase its synthesis in animal models .

Anandamide has garnered interest for its potential therapeutic applications:

- Pain Management: As a natural analgesic, it may offer alternatives to traditional pain medications.

- Mental Health: Its role in mood regulation suggests possible applications in treating anxiety and depression.

- Obesity Treatment: Modulating anandamide levels may influence appetite control and energy expenditure .

Research indicates that anandamide interacts with various receptors beyond cannabinoid receptors:

- Transient Receptor Potential Vanilloid Type 1: Contributes to its role in pain sensation.

- Peroxisome Proliferator-Activated Receptors: Involved in metabolic processes and inflammation .

Studies have also shown that inhibitors of fatty acid amide hydrolase can elevate anandamide levels, providing insights into potential drug development strategies aimed at modulating its activity .

Anandamide belongs to a class of compounds known as N-acylethanolamines. Several structurally similar compounds exhibit unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Arachidonoylglycerol | Glycerol derivative | More abundant endocannabinoid; primarily acts on CB2 receptors. |

| Oleoylethanolamide | Fatty acid derivative | Enhances anandamide activity; binds to peroxisome proliferator-activated receptors. |

| Palmitoylethanolamide | Fatty acid derivative | Exhibits anti-inflammatory effects; interacts with peroxisome proliferator-activated receptors. |

| N-Arachidonoyldopamine | Dopamine derivative | Cannabimimetic properties; influences mood and reward pathways. |

Uniqueness of Anandamide

Anandamide is distinguished by its direct interaction with both CB1 and CB2 receptors, making it a pivotal player in the endocannabinoid system. Its rapid synthesis and degradation also contribute to its dynamic role in physiological processes compared to other similar compounds that may have longer half-lives or different receptor affinities.

| Enzyme | Substrate | Product | Tissue Distribution | Regulation | Pathway Role |

|---|---|---|---|---|---|

| Phospholipase C (PLC) | N-arachidonoyl phosphatidylethanolamine (NAPE) | Phosphoanandamide | Brain, Macrophages | LPS upregulation in macrophages | Primary conversion |

| PTPN22 Phosphatase | Phosphoanandamide | Anandamide | Immune cells, Brain (low) | LPS-induced expression | Dephosphorylation |

| SHIP1 Phosphatase | Phosphoanandamide | Anandamide | Hematopoietic cells | G-protein coupled receptor modulation | Alternative dephosphorylation |

This pathway demonstrates tissue-specific regulation, with particularly robust activity in immune cells such as macrophages. The phospholipase C/phosphatase pathway exhibits distinct kinetic properties compared to other anandamide biosynthetic routes, being dominant at shorter incubation times (less than 10 minutes) in brain tissue preparations [6] [7]. This rapid kinetic profile suggests that this pathway may be particularly important for acute, stimulus-induced anandamide synthesis rather than basal production.

NAPE-PLD Catalyzed Generation Mechanisms

N-arachidonoyl phosphatidylethanolamine-phospholipase D (NAPE-PLD) represents the originally proposed and extensively characterized enzyme for anandamide biosynthesis [8] [9]. This enzyme belongs to the metallo-β-lactamase family and catalyzes the direct cleavage of the phosphodiester bond in NAPE to release anandamide and phosphatidic acid in a single enzymatic step [8].

NAPE-PLD is a zinc-dependent hydrolase that exhibits constitutive activity rather than regulated function under most physiological conditions [6]. The enzyme requires zinc as a cofactor and shows optimal activity in the presence of millimolar concentrations of calcium, although it can function at lower calcium concentrations [9] [10]. The constitutive nature of NAPE-PLD activity suggests that this enzyme may serve as a basal anandamide synthesis pathway, maintaining steady-state levels of the endocannabinoid under non-stimulated conditions.

Table 2: NAPE-PLD Catalyzed Generation Mechanisms

| Parameter | NAPE-PLD Characteristics | Functional Notes |

|---|---|---|

| Enzyme Type | Metallo-β-lactamase fold zinc hydrolase | Constitutively active enzyme |

| Cofactor Requirement | Zinc-dependent | Requires millimolar calcium for maximal activity |

| Subcellular Location | Membrane-associated | Integral membrane protein |

| Knockout Phenotype | Normal brain anandamide levels | Suggests compensatory pathways |

| Tissue Expression | Broad tissue distribution | Highest in brain and reproductive tissues |

| Catalytic Mechanism | Direct phosphodiester cleavage | Single-step NAPE to anandamide conversion |

The generation of NAPE-PLD knockout mice provided unexpected insights into anandamide biosynthesis. Despite the elimination of this supposedly critical enzyme, brain anandamide levels remained largely unchanged, particularly for polyunsaturated N-acyl ethanolamines including anandamide [9] [11]. This finding led to the discovery of alternative biosynthetic pathways and highlighted the complexity of endocannabinoid metabolism. The maintenance of normal anandamide levels in NAPE-PLD knockout mice demonstrates robust compensatory mechanisms and multiple parallel pathways for anandamide production.

NAPE-PLD exhibits broad tissue distribution with particularly high expression levels in brain and reproductive tissues [9]. The enzyme localizes to cellular membranes, consistent with its role in processing membrane-bound phospholipid substrates. The membrane association of NAPE-PLD enables efficient access to NAPE substrates while facilitating the release of newly synthesized anandamide into the lipid bilayer for subsequent mobilization and signaling [12].

LPS-Induced Modulation in Macrophage Biosynthesis

Lipopolysaccharide (LPS)-induced modulation of anandamide biosynthesis in macrophages represents a paradigmatic example of stimulus-dependent endocannabinoid synthesis with significant pathophysiological implications [11] [13]. LPS, a component of gram-negative bacterial cell walls, triggers dramatic alterations in macrophage anandamide metabolism that contribute to the hypotensive effects observed during septic shock.

LPS treatment of macrophages results in a greater than 10-fold increase in anandamide levels through coordinated regulation of multiple biosynthetic enzymes [11]. This increase occurs through both enhanced NAPE formation from phosphatidylcholine and increased conversion of NAPE to anandamide. The LPS-induced response requires RNA transcription and protein synthesis, indicating that endotoxin regulates anandamide biosynthesis at the transcriptional level [11].

Table 3: LPS-Induced Modulation in Macrophage Biosynthesis

| Pathway Component | LPS Effect | Time Course | Mechanism | Functional Significance |

|---|---|---|---|---|

| PLC/Phosphatase Pathway | Upregulated | Rapid induction | Transcriptional activation | Primary pathway for stimulated synthesis |

| NAPE-PLD Pathway | Downregulated | Sustained suppression | Transcriptional repression | Salvage pathway when PLC/phosphatase compromised |

| N-acyltransferase Activity | Increased >10-fold | Within hours | Enhanced enzyme expression | Rate-limiting step enhancement |

| Anandamide Levels | Increased >10-fold | Within hours | Net biosynthesis increase | Endotoxin-induced hypotension mediation |

The LPS-induced changes in anandamide biosynthesis involve differential regulation of competing pathways. While NAPE-PLD expression and activity are downregulated by LPS treatment, the phospholipase C/phosphatase pathway is dramatically upregulated [1] [2]. This pathway switching ensures continued anandamide production under inflammatory conditions while redirecting synthesis through the more highly regulated phospholipase C route. The upregulation of PTPN22 phosphatase expression accompanies the increased phospholipase C activity, ensuring efficient conversion of phosphoanandamide to anandamide [1].

LPS-induced anandamide synthesis in macrophages proceeds exclusively through the phospholipase C/phosphatase pathway, demonstrating the functional importance of this route during inflammatory responses [1] [6]. The ability of LPS to selectively activate this pathway while suppressing NAPE-PLD activity highlights the sophisticated regulatory mechanisms controlling endocannabinoid biosynthesis. This pathway preference has important implications for understanding how immune cells modulate endocannabinoid signaling during infection and inflammation.

Calcium-Dependent Regulation of Precursor Conversion

Calcium-dependent regulation represents a fundamental mechanism controlling anandamide biosynthesis at multiple levels, from initial NAPE formation to final anandamide release [10] [14] [15]. The calcium dependence of anandamide synthesis reflects the "on-demand" nature of endocannabinoid production, linking biosynthesis to cellular activation and synaptic activity.

The initial step in anandamide biosynthesis, NAPE formation, is catalyzed by a calcium-dependent N-acyltransferase that transfers arachidonic acid from phosphatidylcholine to phosphatidylethanolamine [10] [16]. Recent identification of PLA2G4E as the calcium-dependent N-acyltransferase revealed the molecular basis for this calcium requirement. PLA2G4E exhibits half-maximal activation at calcium concentrations of 0.16-0.49 millimolar, consistent with the high calcium concentrations required for maximal NAPE biosynthesis [10].

Table 4: Calcium-Dependent Regulation of Precursor Conversion

| Calcium-Dependent Process | Calcium Concentration Range | Cellular Location | Regulatory Mechanism | Tissue Specificity |

|---|---|---|---|---|

| NAPE Biosynthesis via PLA2G4E | 0.16-0.49 mM (half-maximal) | Membrane-associated | C2 domain calcium binding | Brain, peripheral tissues |

| NAPE-PLD Activity | Millimolar range | Membrane-bound | Conformational activation | Ubiquitous expression |

| Transacylase Activity | 120-150 nM (physiological) | Neuronal membranes | Activity-dependent synthesis | Neuronal-specific |

| Anandamide Release | Intracellular mobilization | Post-synaptic neurons | On-demand synthesis | Neural and non-neural cells |

Calcium regulation of anandamide biosynthesis occurs within physiologically relevant concentration ranges. In cortical neurons, stimulus-induced NAPE biosynthesis occurs at intracellular calcium concentrations of 120-150 nanomolar, which are readily achieved during normal synaptic activity [14]. This calcium sensitivity ensures that anandamide synthesis responds to neuronal activation without requiring pathologically elevated calcium levels.

The calcium dependence of anandamide biosynthesis varies among different enzymatic steps and tissue types. While NAPE formation requires relatively high calcium concentrations, subsequent conversion steps may proceed at lower calcium levels. This differential calcium sensitivity provides multiple points of regulation and allows for graded responses to different intensities of cellular stimulation [8] [17]. The calcium-dependent nature of the initial biosynthetic step ensures that anandamide production is tightly coupled to cellular activity and prevents excessive accumulation under resting conditions.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: King-Himmelreich TS, Möser CV, Wolters MC, Schmetzer J, Schreiber Y, Ferreirós N, Russe OQ, Geisslinger G, Niederberger E. AMPK contributes to aerobic exercise-induced antinociception downstream of endocannabinoids. Neuropharmacology. 2017 May 4. pii: S0028-3908(17)30198-3. doi: 10.1016/j.neuropharm.2017.05.002. [Epub ahead of print] PubMed PMID: 28479394.

3: Pirone A, Lenzi C, Briganti A, Abbate F, Levanti M, Abramo F, Miragliotta V. Spatial distribution of cannabinoid receptor 1 and fatty acid amide hydrolase in the cat ovary and oviduct. Acta Histochem. 2017 May;119(4):417-422. doi: 10.1016/j.acthis.2017.04.007. Epub 2017 May 4. PubMed PMID: 28478955.

4: Nerandzic V, Mrozkova P, Adamek P, Spicarova D, Nagy I, Palecek J. Peripheral inflammation alters N-arachidonoylphosphatidylethanolamine (20:4-NAPE) induced modulation of nociceptive spinal cord synaptic transmission. Br J Pharmacol. 2017 May 5. doi: 10.1111/bph.13849. [Epub ahead of print] PubMed PMID: 28476070.

5: Kimberly WT, O'Sullivan JF, Nath AK, Keyes M, Shi X, Larson MG, Yang Q, Long MT, Vasan R, Peterson RT, Wang TJ, Corey KE, Gerszten RE. Metabolite profiling identifies anandamide as a biomarker of nonalcoholic steatohepatitis. JCI Insight. 2017 May 4;2(9). pii: 92989. doi: 10.1172/jci.insight.92989. [Epub ahead of print] PubMed PMID: 28469090; PubMed Central PMCID: PMC5414569.

6: Almeida-Santos AF, Moreira FA, Guimaraes FS, Aguiar DC. 2-Arachidonoylglycerol endocannabinoid signaling coupled to metabotropic glutamate receptor type-5 modulates anxiety-like behavior in the rat ventromedial prefrontal cortex. J Psychopharmacol. 2017 Apr 1:269881117704986. doi: 10.1177/0269881117704986. [Epub ahead of print] PubMed PMID: 28440729.

7: Acharya N, Penukonda S, Shcheglova T, Hagymasi AT, Basu S, Srivastava PK. Endocannabinoid system acts as a regulator of immune homeostasis in the gut. Proc Natl Acad Sci U S A. 2017 May 9;114(19):5005-5010. doi: 10.1073/pnas.1612177114. Epub 2017 Apr 24. PubMed PMID: 28439004.

8: Bedse G, Hartley ND, Neale E, Gaulden AD, Patrick TA, Kingsley PJ, Uddin MJ, Plath N, Marnett LJ, Patel S. Functional Redundancy Between Canonical Endocannabinoid Signaling Systems in the Modulation of Anxiety. Biol Psychiatry. 2017 Mar 15. pii: S0006-3223(17)31357-4. doi: 10.1016/j.biopsych.2017.03.002. [Epub ahead of print] PubMed PMID: 28438413.

9: Karwad MA, Couch DG, Theophilidou E, Sarmad S, Barrett DA, Larvin M, Wright KL, Lund JN, O'Sullivan SE. The role of CB(1) in intestinal permeability and inflammation. FASEB J. 2017 Apr 12. pii: fj.201601346R. doi: 10.1096/fj.201601346R. [Epub ahead of print] PubMed PMID: 28404744.

10: Soni N, Prabhala BK, Mehta V, Mirza O, Kohlmeier KA. Anandamide and 2-AG Are Endogenously Present within the Laterodorsal Tegmental Nucleus: Functional Implications for a role of eCBs in arousal. Brain Res. 2017 Apr 9. pii: S0006-8993(17)30157-9. doi: 10.1016/j.brainres.2017.04.003. [Epub ahead of print] PubMed PMID: 28404451.

11: Di Scala C, Mazzarino M, Yahi N, Varini K, Garmy N, Fantini J, Chahinian H. Ceramide binding to anandamide increases its half-life and potentiates its cytotoxicity in human neuroblastoma cells. Chem Phys Lipids. 2017 Apr 4;205:11-17. doi: 10.1016/j.chemphyslip.2017.04.001. [Epub ahead of print] PubMed PMID: 28389107.

12: Chaikin P. The Bial 10-2474 Phase 1 Study-A Drug Development Perspective and Recommendations for Future First-in-Human Trials. J Clin Pharmacol. 2017 Apr 7. doi: 10.1002/jcph.889. [Epub ahead of print] Review. PubMed PMID: 28387940.

13: Munawar N, Oriowo MA, Masocha W. Antihyperalgesic Activities of Endocannabinoids in a Mouse Model of Antiretroviral-Induced Neuropathic Pain. Front Pharmacol. 2017 Mar 20;8:136. doi: 10.3389/fphar.2017.00136. eCollection 2017. PubMed PMID: 28373843; PubMed Central PMCID: PMC5357623.

14: Karpińska O, Baranowska-Kuczko M, Kloza M, Ambrożewicz E, Kozłowski T, Kasacka I, Malinowska B, Kozłowska H. Activation of CB(1) receptors by 2-arachidonoylglycerol attenuates vasoconstriction induced by U46619 and angiotensin II in human and rat pulmonary arteries. Am J Physiol Regul Integr Comp Physiol. 2017 Mar 29:ajpregu.00324.2016. doi: 10.1152/ajpregu.00324.2016. [Epub ahead of print] PubMed PMID: 28356298.

15: Ramírez-López MT, Vázquez M, Lomazzo E, Hofmann C, Blanco RN, Alén F, Antón M, Decara J, Arco R, Orio L, Suárez J, Lutz B, Gómez de Heras R, Bindila L, Rodríguez de Fonseca F. A moderate diet restriction during pregnancy alters the levels of endocannabinoids and endocannabinoid-related lipids in the hypothalamus, hippocampus and olfactory bulb of rat offspring in a sex-specific manner. PLoS One. 2017 Mar 27;12(3):e0174307. doi: 10.1371/journal.pone.0174307. eCollection 2017. PubMed PMID: 28346523; PubMed Central PMCID: PMC5367805.

16: Mela V, Piscitelli F, Berzal AL, Chowen J, Silvestri C, Viveros MP, Di Marzo V. Sex-dependent effects of neonatal maternal deprivation on endocannabinoid levels in the adipose tissue: influence of diet. J Physiol Biochem. 2017 Mar 23. doi: 10.1007/s13105-017-0558-0. [Epub ahead of print] PubMed PMID: 28337718.

17: Marchioni C, de Souza ID, Grecco CF, Crippa JA, Tumas V, Queiroz MEC. A column switching ultrahigh-performance liquid chromatography-tandem mass spectrometry method to determine anandamide and 2-arachidonoylglycerol in plasma samples. Anal Bioanal Chem. 2017 May;409(14):3587-3596. doi: 10.1007/s00216-017-0300-3. Epub 2017 Mar 23. PubMed PMID: 28337517.

18: Maglio LE, Noriega-Prieto JA, Maraver MJ, Fernández de Sevilla D. Endocannabinoid-Dependent Long-Term Potentiation of Synaptic Transmission at Rat Barrel Cortex. Cereb Cortex. 2017 Mar 1:1-14. doi: 10.1093/cercor/bhx053. [Epub ahead of print] PubMed PMID: 28334325.

19: Bondarenko AI, Panasiuk O, Okhai I, Montecucco F, Brandt KJ, Mach F. Direct activation of Ca(2+) and voltage-gated potassium channels of large conductance by anandamide in endothelial cells does not support the presence of endothelial atypical cannabinoid receptor. Eur J Pharmacol. 2017 Jun 15;805:14-24. doi: 10.1016/j.ejphar.2017.03.038. Epub 2017 Mar 19. PubMed PMID: 28327344.

20: Peng X, Studholme K, Kanjiya MP, Luk J, Bogdan D, Elmes MW, Carbonetti G, Tong S, Gary Teng YH, Rizzo RC, Li H, Deutsch DG, Ojima I, Rebecchi MJ, Puopolo M, Kaczocha M. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. Mol Pain. 2017 Jan;13:1744806917697007. doi: 10.1177/1744806917697007. PubMed PMID: 28326944; PubMed Central PMCID: PMC5407663.